molecular formula C10H11ClN4 B11788486 4-Chloro-2-(1-propyl-1H-pyrazol-4-yl)pyrimidine

4-Chloro-2-(1-propyl-1H-pyrazol-4-yl)pyrimidine

Cat. No.: B11788486
M. Wt: 222.67 g/mol
InChI Key: NGDXXGNBBLIKNM-UHFFFAOYSA-N
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Description

4-Chloro-2-(1-propyl-1H-pyrazol-4-yl)pyrimidine is a heterocyclic compound that features both pyrazole and pyrimidine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique chemical properties. The presence of both chloro and propyl groups in its structure contributes to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(1-propyl-1H-pyrazol-4-yl)pyrimidine typically involves the formation of the pyrazole ring followed by its attachment to the pyrimidine ring. One common method involves the reaction of 4-chloropyrimidine with 1-propyl-1H-pyrazole under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents and reagents is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(1-propyl-1H-pyrazol-4-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of derivatives with various functional groups replacing the chloro group.

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

4-Chloro-2-(1-propyl-1H-pyrazol-4-yl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(1-propyl-1H-pyrazol-4-yl)pyrimidine involves its interaction with specific molecular targets. It is known to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular signaling pathways, ultimately affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(1-propyl-1H-pyrazol-4-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro and propyl groups enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C10H11ClN4

Molecular Weight

222.67 g/mol

IUPAC Name

4-chloro-2-(1-propylpyrazol-4-yl)pyrimidine

InChI

InChI=1S/C10H11ClN4/c1-2-5-15-7-8(6-13-15)10-12-4-3-9(11)14-10/h3-4,6-7H,2,5H2,1H3

InChI Key

NGDXXGNBBLIKNM-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)C2=NC=CC(=N2)Cl

Origin of Product

United States

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